

Thenylchlor analytical reference standard preparation

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Compound Focus: Thenylchlor

CAS No.: 96491-05-3

Cat. No.: S570348

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Chemical Profile of Thenylchlor

Basic Chemical Properties:

- **IUPAC Name:** 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1]
- **CAS Registry Number:** 96491-05-3 [1]
- **Molecular Formula:** C₁₆H₁₈ClNO₂S [1]
- **Chemical Class:** Chloroacetamide herbicide [1]
- **Activity:** Selective herbicide controlling annual grasses and broadleaf weeds in various crops [1]

Sample Preparation Protocols

QuEChERS Method for Urine Matrices

The **QuEChERS** approach provides an efficient sample preparation methodology for **thenylchlor** analysis in biological samples [2].

Table 1: Scaled-down QuEChERS procedure for 100 µL urine sample

| Step | Reagents & Materials | Parameters |
|----------------|--|---|
| Extraction | 400 µL acetonitrile [2] | Vortex mixing |
| Partitioning | 40 mg MgSO ₄ + 10 mg NaCl [2] | Ice bath cooling to prevent pesticide degradation [2] |
| Centrifugation | - | 4000 rpm for 10 minutes [2] |
| Cleanup | Not required for this method [2] | - |
| Analysis Ready | Reconstitution in appropriate solvent | - |

This scaled-down protocol demonstrated **average recovery of 92.3%** for 260 pesticides including **thienylchlor**, with **99.2% of analytes** showing recovery rates of 70-120% with RSD ≤20% [2].

Mini-SPE Method for Complex Matrices

For complex matrices like tobacco, the **mini solid-phase extraction** method offers superior cleanup efficiency [3].

Table 2: Mini-SPE procedure for 1g tobacco sample

| Step | Reagents & Materials | Parameters |
|------------------|--|---|
| Extraction | 10 mL acetonitrile with 0.1% acetic acid + internal standard [3] | Vortex at 2000 rpm for 10 min [3] |
| Centrifugation | - | 4000 rpm for 10 minutes [3] |
| Mini-SPE Cleanup | Commercial mini-SPE column [3] | Load 1 mL supernatant, slow release [3] |
| Concentration | Vacuum concentrator [3] | 45°C [3] |
| Reconstitution | 0.5 mL n-hexane/acetone (1:1, v/v) [3] | Vortex 30 seconds [3] |

| Step | Reagents & Materials | Parameters |
|------------|----------------------------------|-----------------------------|
| Filtration | 0.22- μ m Nylon membrane [3] | Prior to GC-MS analysis [3] |

The mini-SPE method significantly reduces matrix interferences and provides **higher sample purity** compared to traditional approaches, with **92% of pesticides** showing satisfactory recoveries of 70-120% [3].

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

For **thenylchlor** analysis in urine matrices, the following LC conditions provide optimal separation [2]:

- **Analytical Column:** Typically a reverse-phase C18 column
- **Mobile Phase:** Gradient elution with acetonitrile/water with modifiers
- **Flow Rate:** Optimized for separation efficiency
- **Injection Volume:** Appropriate for sensitivity requirements
- **Analysis Time:** Approximately 15 minutes for multiresidue analysis [2]

Mass Spectrometry Conditions

- **Ionization Mode:** High-speed positive/negative switching electrospray ionization (ESI) [2]
- **Detection Mode:** Scheduled Multiple Reaction Monitoring (MRM) [2]
- **Ion Source Temperature:** Optimized for **thenylchlor** response
- **Drying Gas Conditions:** Optimized for mobile phase composition

Method Validation Parameters

Comprehensive validation following international guidelines ensures reliability of **thenylchlor** analysis [4] [5].

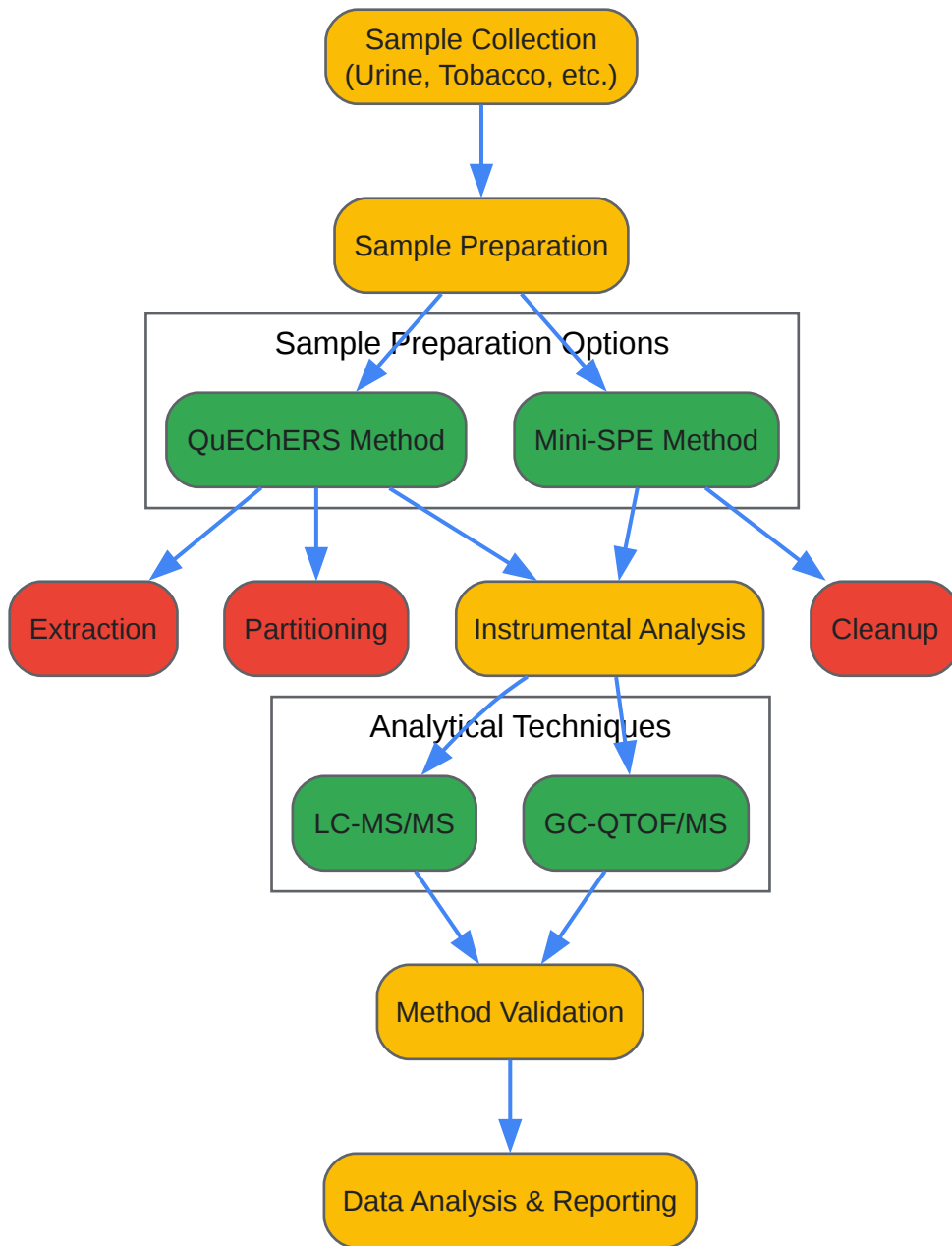
Table 3: Method validation parameters and performance characteristics

| Validation Parameter | Acceptance Criteria | Typical Performance for Pesticides |
|-------------------------------|--|---------------------------------------|
| Linearity | Correlation coefficient (r^2) ≥ 0.988 [2] | 10–250 ng/mL range [2] |
| Limit of Quantification (LOQ) | 10 ng/mL for each pesticide [2] | Sufficient for biomonitoring [2] |
| Accuracy | Relative error: -14.7% to 14.9% [2] | At 50, 150, 250 ng/mL [2] |
| Precision | RSD: 0.6%–14.9% [2] | At higher concentrations [2] |
| Recovery | 70%-120% (RSD $\leq 20\%$) [2] | 99.2% of pesticides meet criteria [2] |
| Matrix Effect | -20% to 20% (soft effect) [2] | Observed in 75.4% of pesticides [2] |

The **limit of detection (LOD)** and **limit of quantitation (LOQ)** can be determined using the approach described in ISO 11843 Part 7, which employs the **FUMI theory** for stochastic estimation without repeated measurements [5].

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow for **thienylchlor** analysis:



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Application Notes

- **Matrix Considerations:** Urine samples require less extensive cleanup compared to complex matrices like tobacco, which contains high levels of pigments, terpenes, alkaloids, and flavonoids [3].

- **Method Selection:** The QuEChERS approach is preferable for high-throughput analysis of multiple samples, while mini-SPE provides superior cleanup for complex matrices with higher pigment content [2] [3].
- **Quality Control:** Include system check standards and internal standards (e.g., Mirex for GC-MS) to maintain analytical integrity and correct for retention time drift [3] [5].
- **Matrix Effects:** Approximately 75.4% of pesticides exhibit soft matrix effects (-20% to 20%), emphasizing the importance of matrix-matched calibration standards [2].

Conclusion

The analytical protocols detailed herein provide reliable methods for **thienylchlor** quantification in various matrices. The QuEChERS approach coupled with LC-MS/MS analysis enables rapid, simultaneous determination of multiple pesticides with high accuracy and precision, while the mini-SPE method followed by GC-QTOF/MS offers enhanced cleanup efficiency for complex sample matrices. Proper validation according to established guidelines ensures data reliability for environmental, agricultural, forensic, and clinical applications.

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